![molecular formula C13H9ClN4OS2 B5763824 N-(4-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763824.png)
N-(4-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives and thiadiazole compounds involves several chemical reactions, including the reaction of substituted 2-aminobenzothiazoles (ABTs) with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’-(thio)carbonyldiimidazoles, and carbon disulfide. These methodologies highlight the focus on transforming these compounds to contain a range of substituents, thereby enhancing their physicochemical and biological properties (Mendieta-Wejebe et al., 2023).
Molecular Structure Analysis
The molecular structure of thiadiazole and urea derivatives is crucial for their biological activities. High-resolution magnetic resonance spectra and ab initio calculations have provided insights into the conformation of these compounds, highlighting the importance of molecular structure in determining their chemical and biological properties (Issac & Tierney, 1996).
Chemical Reactions and Properties
Urea and thiourea derivatives exhibit unique hydrogen bonding capabilities, making them significant in interactions with biological targets. They are incorporated into small molecules displaying a wide range of bioactivities, which is a testament to the importance of understanding their chemical reactions and properties in drug design (Jagtap et al., 2017).
Physical Properties Analysis
The physical properties of urea and thiourea derivatives, such as solubility and stability, are influenced by their molecular structure. The mechanochemical synthesis of these compounds offers a solvent-free method for their preparation, which can significantly affect their physical properties, including reactivity and the possibility of desymmetrization (Štrukil, 2017).
Chemical Properties Analysis
The chemical properties of urea derivatives are pivotal in their application as slow-release fertilizers, where the condensation product between urea and formaldehyde, known as ureaform, is utilized. The rate of nitrogen release from ureaform is primarily related to the solubility of its chains, governed by microbial activity in the soil, illustrating the interplay between chemical properties and environmental impact (Alexander & Helm, 1990).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4OS2/c14-8-3-5-9(6-4-8)15-12(19)16-13-18-17-11(21-13)10-2-1-7-20-10/h1-7H,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZQOJVQGNSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[(2Z)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]urea |
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